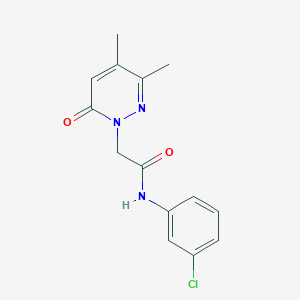
N-(3-chlorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)acetamide, commonly known as CPDA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. CPDA is a pyridazine derivative that has shown promising results in various studies, making it an important compound for researchers to study.
作用机制
The mechanism of action of CPDA is not well understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes or by interfering with the signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
CPDA has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in various animal models. Additionally, it has been shown to have anti-cancer effects in various cancer cell lines.
实验室实验的优点和局限性
One of the main advantages of CPDA is that it is relatively easy to synthesize and purify, making it a cost-effective compound for researchers to use in their experiments. However, one of the limitations of CPDA is that its mechanism of action is not well understood, making it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on CPDA. One direction is to further study its mechanism of action to gain a better understanding of how it works. Another direction is to study its potential use as a drug candidate for various diseases. Additionally, more studies are needed to determine the safety and toxicity of CPDA.
合成方法
The synthesis of CPDA involves the reaction of 3-chlorobenzoic acid with 3,4-dimethyl-6-oxo-1(6H)-pyridazinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield CPDA.
科学研究应用
CPDA has been extensively studied for its potential use in various research applications. One of the most significant applications of CPDA is in the field of medicinal chemistry, where it has been studied for its potential use as a drug candidate. CPDA has shown promising results in various studies as an anti-inflammatory, analgesic, and anti-cancer agent.
属性
IUPAC Name |
N-(3-chlorophenyl)-2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-9-6-14(20)18(17-10(9)2)8-13(19)16-12-5-3-4-11(15)7-12/h3-7H,8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBAVDXZIVSRJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1C)CC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-iodo-2-[2-(1-methyl-1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5417852.png)
![N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5417858.png)
![8-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5417867.png)
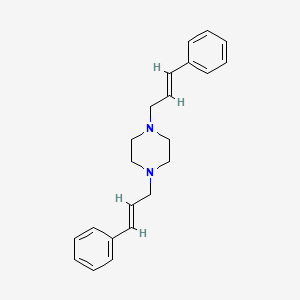
![3-[(2-methoxy-4-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5417887.png)
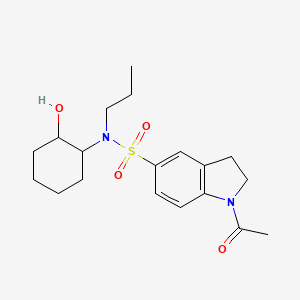
![2-[(4-allyl-5-isopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5417907.png)
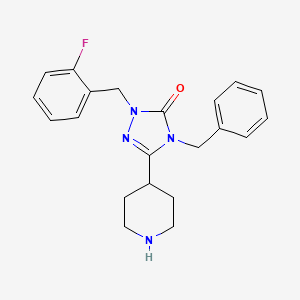

![3-[(2-hydroxyphenyl)amino]-1-(4-pyridinyl)-2-penten-1-one](/img/structure/B5417925.png)
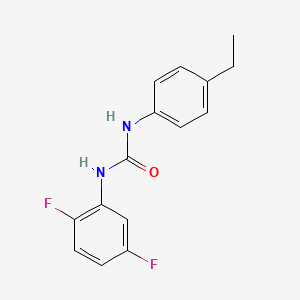
![1-[(3,4-difluorophenyl)sulfonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5417946.png)
![ethyl 1-[2-(4-allyl-2-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5417953.png)
![2-{2-[2-(5-amino-4-cyano-1-phenyl-1H-pyrazol-3-yl)-2-cyanovinyl]phenoxy}-N-benzylacetamide](/img/structure/B5417959.png)